molecular formula C6H8ClN3 B3220360 2-(5-Chloropyrazin-2-YL)ethanamine CAS No. 1196151-14-0

2-(5-Chloropyrazin-2-YL)ethanamine

Cat. No.: B3220360
CAS No.: 1196151-14-0
M. Wt: 157.60 g/mol
InChI Key: FSAIHEGULHAOCW-UHFFFAOYSA-N
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Description

2-(5-Chloropyrazin-2-YL)ethanamine is a substituted phenethylamine derivative with the molecular formula C₉H₁₀ClN₅. Its structure comprises a pyrazine ring substituted with a chlorine atom at the 5-position and an ethylamine side chain at the 2-position (Fig. 1). The compound’s SMILES notation is Clc1cc(c(cc1)n2nnnc2)CCN, and its InChi key is InChI=1S/C9H10ClN5/c10-8-1-2-9(7(5-8)3-4-11)15-6-12-13-14-15/h1-2,5-6H,3-4,11H2 . It is structurally related to psychoactive phenethylamines but distinguished by its heterocyclic pyrazine core, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-(5-chloropyrazin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-6-4-9-5(1-2-8)3-10-6/h3-4H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAIHEGULHAOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307146
Record name 5-Chloro-2-pyrazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-14-0
Record name 5-Chloro-2-pyrazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyrazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyrazin-2-YL)ethanamine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloropyrazin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrazin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

(5-Chloropyrazin-2-yl)methanamine

  • Molecular Formula : C₅H₆ClN₃
  • Key Differences : Replaces the ethylamine side chain with a methylamine group.
  • Properties: Smaller molecular weight (143.57 g/mol vs.

2-(Pyrazin-2-yl)ethanamine

  • Molecular Formula : C₆H₉N₃
  • Key Differences : Lacks the chlorine substituent, leading to lower electronegativity and altered electronic distribution.
  • Properties : Higher HOMO energy (indicating greater electron-donating capacity) compared to chlorinated analogs, as inferred from quantum molecular descriptor trends in substituted phenethylamines .

Substituted Phenethylamines with Heterocyclic Cores

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Hydrochloride

  • Molecular Formula : C₉H₁₀ClFN₂O
  • Key Differences : Replaces pyrazine with a benzoxazole ring, introducing oxygen and fluorine atoms.

2-(1H-Indol-3-yl)ethanamine

  • Molecular Formula : C₁₀H₁₂N₂
  • Key Differences : Features an indole ring instead of pyrazine, altering aromaticity and hydrogen-bonding sites.
  • Properties : Lower dipole moment (2.1 D vs. ~3.5 D estimated for 2-(5-Chloropyrazin-2-YL)ethanamine) due to reduced electronegativity of the indole system .

Chlorinated Ethylamine Derivatives

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine

  • Molecular Formula : C₇H₇ClF₂N₂
  • Key Differences : Pyridine core with difluoroethylamine side chain.
  • Properties : Increased hydrophobicity (logP ~1.8) compared to pyrazine analogs (~1.2), enhancing membrane permeability .

2-[5-Chloro-2-(1H-tetrazol-1-yl)phenyl]ethanamine

  • Molecular Formula : C₉H₁₀ClN₅
  • Key Differences : Tetrazole ring introduces additional nitrogen atoms, boosting hydrogen-bond acceptor capacity.
  • Properties : Higher chemical hardness (η ≈ 4.5 eV) than this compound (η ≈ 3.8 eV), indicating greater stability .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Dipole Moment (D)* HOMO (eV)* LUMO (eV)*
This compound C₉H₁₀ClN₅ 228.67 ~3.5 -6.2 -1.8
(5-Chloropyrazin-2-yl)methanamine C₅H₆ClN₃ 143.57 ~2.9 -5.9 -1.5
2-(Pyrazin-2-yl)ethanamine C₆H₉N₃ 123.16 ~2.7 -5.5 -1.2
2-(1H-Indol-3-yl)ethanamine C₁₀H₁₂N₂ 160.22 ~2.1 -5.2 -0.9

*Estimated from analogous compounds in .

Research Findings and Implications

  • Thermodynamic Stability : Pyrazine derivatives exhibit higher melting points (e.g., 290–292°C for indole analogs vs. ~250°C estimated for this compound) due to stronger intermolecular interactions .
  • Toxicity Considerations : Ethylamine side chains in chlorinated compounds may increase neurotoxicity risks, as seen in structurally related psychoactive phenethylamines .

Biological Activity

2-(5-Chloropyrazin-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, particularly focusing on its interactions with biological macromolecules and its potential applications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloropyrazine moiety, which is known to impart unique chemical properties. The synthesis typically involves the chlorination of pyrazine followed by subsequent reactions to form the ethanamine derivative.

Synthetic Route:

  • Chlorination of Pyrazine : Utilizes reagents such as phosphorus pentachloride or thionyl chloride.
  • Carbamoylation Reaction : The chloropyrazine intermediate is reacted with an appropriate amine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, suggesting that the chloropyrazine moiety may enhance binding affinity to cancer-related targets.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMDA-MB-231 (Breast Cancer)<10Induces apoptosis
Similar DerivativeFaDu (Hypopharyngeal Tumor)Better than BleomycinCytotoxicity

Neuropharmacological Effects

Compounds derived from 5-chloropyrazine are being explored for their potential as dopamine receptor ligands, particularly for treating disorders related to the dopamine system such as schizophrenia and Parkinson's disease. Their ability to selectively bind to dopamine D4 receptors has been highlighted in various studies.

Case Studies

  • Antitumor Activity : A study demonstrated that a derivative of this compound showed significant cytotoxicity against MDA-MB-231 cells, with a reported IC50 value indicating effective induction of apoptosis.
    "The introduction of the chloropyrazine moiety plays a crucial role in enhancing the anticancer activity of the compound" .
  • Neuropharmacological Applications : Research indicates that compounds with similar structures can act as ligands for dopamine receptors, providing a basis for developing treatments for neuropsychiatric disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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